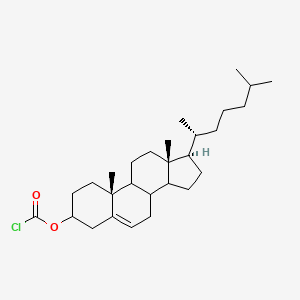
C28H45ClO2
Overview
Description
C28H45ClO2 is a useful research compound. Its molecular formula is C28H45ClO2 and its molecular weight is 449.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality C28H45ClO2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C28H45ClO2 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclo[18]carbon (C18) : C18 consists of 18 carbon atoms and represents a new form of carbon allotrope. Its synthesis and structural elucidation have been significant scientific challenges, and its discovery opens new avenues in chemistry ((Rahman & Edvinsson, 2020)).
Molecular Devices : C18 shows promise in molecular devices, exhibiting diverse electron transport properties when connected to various electrodes. This makes it a candidate for next-generation molecular devices ((Zhang et al., 2020)).
Catalytic Behavior : Sodium 2-arylimino-8-quinolates (C1–C8) show good activities in the ring-opening polymerization of rac-lactide, demonstrating potential for catalytic applications in polymer synthesis ((Zhang et al., 2016)).
Synthesis of Cyclo[18]carbon : C18 can be synthesized via debromination of a bromocyclocarbon precursor, C18Br6, showing higher yield compared to previous methods. This method advances the synthesis of molecular carbon allotropes ((Scriven et al., 2020)).
Electron Transport Property : Studies on C18 oxides demonstrate potential applications in molecular devices due to their excellent electron transport properties ((Zheng et al., 2022)).
Spintronic Transport Properties : C18-based molecular devices show potential for spintronic applications, with a novel molecular spin-filtering device being investigated for its unique transport properties ((Hou et al., 2021)).
properties
IUPAC Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21?,22?,23-,24?,25?,27+,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEPTKZEXBPDLF-AWEQCRHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium;1-[4-(1-sulfoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7908711.png)
![Dipotassium;1-[4-(1-sulfonatoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7908717.png)
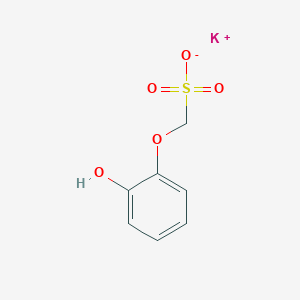
![[2-[(1S,2S,4R,8S,9S,11S,13S)-11-acetyloxy-12-fluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B7908728.png)
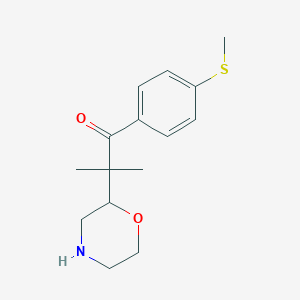

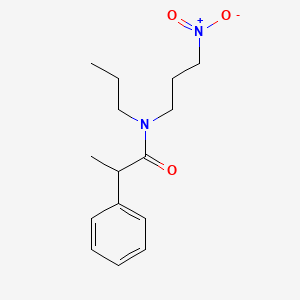
![11,14,22,26-Tetratert-butyl-10-phenoxy-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B7908759.png)
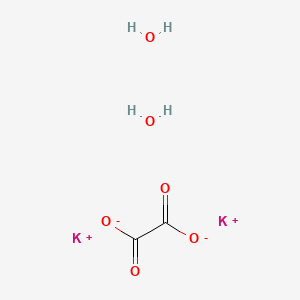
![1-[(2R,5S)-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B7908793.png)
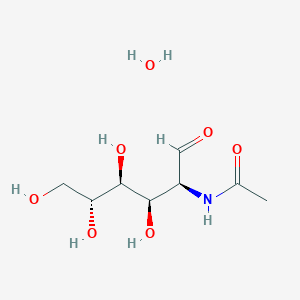
![(3R,4S,5R)-2-(4-chloro-6,6-dimethylazirino[2,1-b]purin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B7908808.png)
